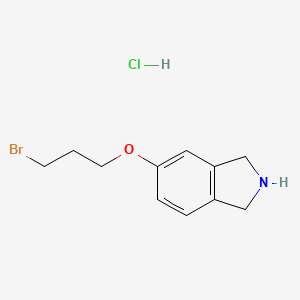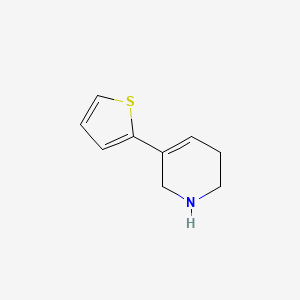
5-Thiophen-2-yl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiophen-2-yl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a tetrahydropyridine ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-yl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene derivatives with amines in the presence of catalysts. For instance, the reaction of 2-thiophenecarboxaldehyde with ammonia and a reducing agent can yield the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Thiophen-2-yl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or tetrahydropyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-Thiophen-2-yl-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Wirkmechanismus
The mechanism of action of 5-Thiophen-2-yl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another tetrahydropyridine derivative with different pharmacological properties.
2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical and biological activities.
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and thiophene-2-amine share structural similarities and are used in similar research contexts
Uniqueness
5-Thiophen-2-yl-1,2,3,6-tetrahydropyridine is unique due to its specific fusion of the tetrahydropyridine and thiophene rings, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H11NS |
|---|---|
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
5-thiophen-2-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H11NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2-4,6,10H,1,5,7H2 |
InChI-Schlüssel |
UGYUUQBFDNFBQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(=C1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


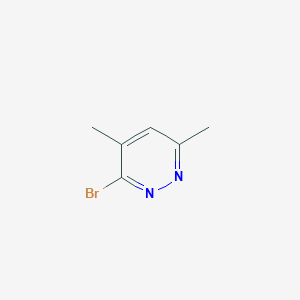


![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
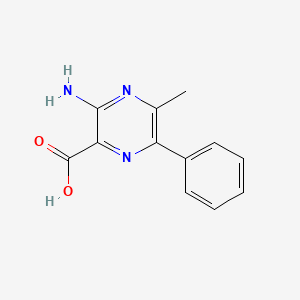
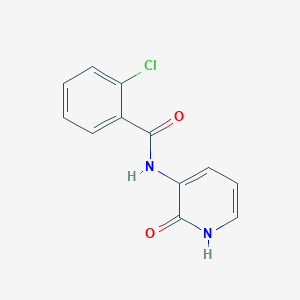
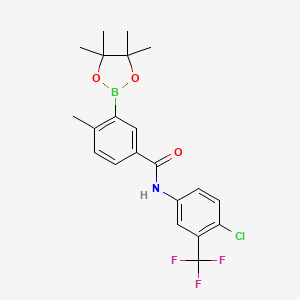
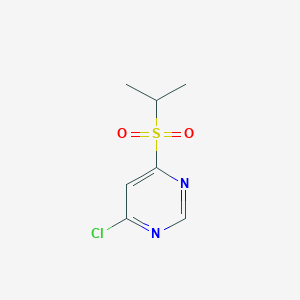
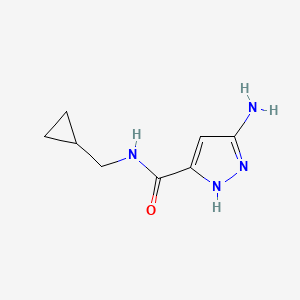
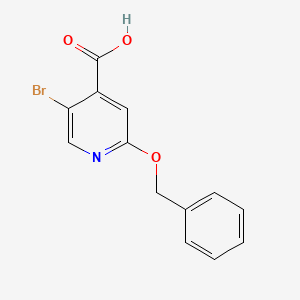
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)

![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)
